2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid
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Overview
Description
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a purine derivative with an appropriate acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6-endo]dec-8-en-4-yl)acetic acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is unique due to its specific purine base structure, which allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11N5O4 |
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Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(8-amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid |
InChI |
InChI=1S/C8H11N5O4/c1-12-5-4(6(16)11-8(12)17)13(2-3(14)15)7(9)10-5/h4-5H,2H2,1H3,(H2,9,10)(H,14,15)(H,11,16,17) |
InChI Key |
LQGAABQFLQIVCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N)CC(=O)O |
Origin of Product |
United States |
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